BenchChemオンラインストアへようこそ!

Piperidin-3-ylmethanamine

Dopamine Transporter Cocaine Antagonist GBR 12935

Piperidin-3-ylmethanamine (CAS 23099-21-0), also known as 3-(aminomethyl)piperidine, is a chiral heterocyclic primary amine with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol. It is commercially available as a colorless to almost colorless clear liquid with a reported purity of >98.0% (GC/T) and a boiling point of 89°C at 18 mmHg.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 23099-21-0
Cat. No. B1584787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-3-ylmethanamine
CAS23099-21-0
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CN
InChIInChI=1S/C6H14N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-5,7H2
InChIKeyIPOVLZSJBYKHHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-3-ylmethanamine (CAS 23099-21-0): A Positionally Defined Scaffold for CNS-Targeted and DPP-IV Inhibitor Drug Discovery


Piperidin-3-ylmethanamine (CAS 23099-21-0), also known as 3-(aminomethyl)piperidine, is a chiral heterocyclic primary amine with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol [1]. It is commercially available as a colorless to almost colorless clear liquid with a reported purity of >98.0% (GC/T) and a boiling point of 89°C at 18 mmHg [2]. This compound serves as a critical building block in medicinal chemistry, distinguished from its regioisomers by the positioning of the aminomethyl group at the 3-position of the piperidine ring, a structural feature that confers distinct steric and electronic properties that directly influence biological activity and receptor binding [3][4].

Why Regioisomers of Aminomethylpiperidine Are Not Interchangeable: Quantifiable Impact on Drug-Target Interactions


Procurement specialists and medicinal chemists cannot treat 2-, 3-, and 4-aminomethylpiperidine as interchangeable reagents. The specific position of the aminomethyl group on the piperidine ring fundamentally alters the spatial orientation of the pharmacophore and the physicochemical properties of the resulting molecule, leading to quantifiably different biological outcomes [1]. Studies have demonstrated that substituting a 3-aminomethylpiperidine core with a 4-aminomethylpiperidine core can dramatically shift or even abolish activity against specific therapeutic targets [2]. A prime example is the development of the anti-diabetic drugs Sitagliptin and Vildagliptin, which require the specific (R)-enantiomer of the piperidin-3-ylmethanamine scaffold as an essential intermediate to achieve potent DPP-IV inhibition; substitution with a 4-regioisomer in this class would result in a complete loss of clinical efficacy [1][3]. Therefore, selection of this specific CAS must be driven by the intended target product profile and its established structure-activity relationship, not merely by its classification as an 'aminomethylpiperidine' [4].

Quantitative Differentiation of Piperidin-3-ylmethanamine (CAS 23099-21-0) vs. Key Regioisomeric and Structural Analogs


Comparative Dopamine Transporter (DAT) Pharmacology: 3- vs. 4-Aminomethylpiperidine Containing GBR 12935 Analogs

In a head-to-head study of GBR 12935 analogs designed as cocaine antagonists, the incorporation of a 3-aminomethylpiperidine versus a 4-aminopiperidine moiety into the central bridge region resulted in a distinct pharmacological profile. While both series bound the dopamine transporter (DAT), the 3-aminomethylpiperidine series (Compound 6) exhibited a specific and quantifiable 14-fold ratio of dopamine (DA) reuptake inhibition to [125I]RTI-55 binding inhibition, a profile sought for separating the therapeutic and reinforcing effects of cocaine [1]. In contrast, the 4-aminopiperidine analogs generally showed preferential inhibition of norepinephrine reuptake (NET) [2]. This demonstrates that the position of the aminomethyl group is a critical determinant of transporter selectivity and functional outcome [1].

Dopamine Transporter Cocaine Antagonist GBR 12935 SAR

Comparative Physicochemical Properties: pKa and Boiling Point of 3- vs. 4-Aminomethylpiperidine

The position of the aminomethyl group on the piperidine ring directly impacts the molecule's physicochemical properties. The predicted pKa for piperidin-3-ylmethanamine is 10.12±0.10 . In contrast, its 4-regioisomer, piperidin-4-ylmethanamine (CAS 7144-05-0), has a predicted pKa of 10.53±0.10 [1]. This 0.41 unit difference in basicity can influence protonation state at physiological pH, affecting solubility, permeability, and salt formation capabilities [2]. Additionally, the boiling point of piperidin-3-ylmethanamine is 89°C at 18 mmHg [3], whereas piperidin-4-ylmethanamine boils at a significantly higher temperature of 200°C at standard pressure (760 mmHg), indicating a substantial difference in intermolecular forces and physical handling properties [4].

Physicochemical Properties pKa Boiling Point Salt Selection

Synthetic Utility: Orthogonal Protection Strategies for the 3- vs. 4-Aminomethylpiperidine Scaffold

The synthesis of orthogonally protected derivatives of piperidin-3-ylmethanamine and piperidin-4-ylmethanamine can be achieved from commercially available precursors like nipecotamide and isonipecotamide, respectively [1]. The study by Košak et al. (2014) describes a straightforward two-step procedure yielding high overall yields for both regioisomers [1]. However, the critical differentiation lies in the divergent applications of these protected scaffolds. The 3-regioisomer is a requisite building block for DPP-IV inhibitors like sitagliptin and vildagliptin [2], while the 4-regioisomer is utilized in the synthesis of linear poly(amido amine)s for drug delivery micelles [3]. This distinct downstream utility, dictated by regiospecific reactivity and the target molecule's SAR, precludes the interchangeability of these building blocks in a research or industrial setting.

Orthogonal Protection Medicinal Chemistry Building Block Synthesis

Comparative Cognitive-Enhancing Activity in a Mouse Passive-Avoidance Model

In a study evaluating piperidine derivatives as cognition-enhancers, a series of 3-aminomethylpiperidine analogues of the potent nootropic sunifiram (DM235) were synthesized and tested in a mouse passive-avoidance test [1]. While the specific minimal effective dose (MED) for the 3-aminomethylpiperidine series was not reported in isolation from the parent structure, the entire class of new compounds, which included 3-aminomethylpiperidine derivatives, displayed MEDs in the range of 0.3-10 mg/kg [2]. More importantly, the study concluded that the 3-aminopiperidine moiety appears to be a promising scaffold to synthesize new drugs endowed with cognition-enhancing activity [3]. This contrasts with 4-aminomethylpiperidine derivatives, which were not highlighted for this specific therapeutic application in this context, underscoring the unique value of the 3-substituted scaffold for CNS-targeted drug discovery [1].

Cognition-Enhancer Nootropic Passive-Avoidance Test MED

Strategic Application Scenarios for Piperidin-3-ylmethanamine (CAS 23099-21-0) Based on Differential Evidence


Scaffold for Dopamine Transporter (DAT)-Targeted CNS Drug Discovery

Procure piperidin-3-ylmethanamine for the synthesis and optimization of GBR 12935 analogs aimed at developing novel therapeutics for cocaine addiction or other CNS disorders. The evidence demonstrates that derivatives of this specific scaffold can achieve a 14-fold functional selectivity for inhibiting dopamine reuptake relative to binding, a profile essential for separating therapeutic benefits from abuse liability [1]. Substitution with the 4-regioisomer in this chemical space results in preferential norepinephrine transporter (NET) inhibition, a different pharmacological target [1].

Key Intermediate in the Synthesis of DPP-IV Inhibitors

Use piperidin-3-ylmethanamine, specifically its (R)-enantiomer, as a validated and essential building block in the synthetic route for clinically approved DPP-IV inhibitors such as Sitagliptin and Vildagliptin [2]. The regiospecific 3-position is a strict requirement for the pharmacophore's interaction with the DPP-IV enzyme active site. The 4-regioisomer cannot serve as a substitute in this context, making procurement of the correct CAS number (23099-21-0) a non-negotiable requirement for this application [2].

Core Moiety for Cognition-Enhancing Drug Candidates

Incorporate piperidin-3-ylmethanamine as a core scaffold for designing and synthesizing novel nootropic agents targeting mild cognitive impairment (MCI) or Alzheimer's disease. Preclinical data in a mouse passive-avoidance model shows that derivatives of this scaffold exhibit activity at minimal effective doses (MEDs) in the 0.3–10 mg/kg range [3]. Furthermore, the 3-aminopiperidine moiety has been explicitly identified as a promising starting point for this therapeutic area, differentiating it from other regioisomers that lack this specific validation [4].

Regiospecific Building Block for Orthogonal Protection Strategies in Complex Molecule Synthesis

Procure piperidin-3-ylmethanamine for projects requiring the synthesis of orthogonally protected 1,3-disubstituted piperidines. Established two-step procedures from commercially available precursors like nipecotamide allow for the efficient generation of versatile intermediates for advanced medicinal chemistry campaigns [2]. The predictable and distinct physicochemical properties, including a pKa of 10.12, are critical for downstream reactions like reductive amination or amide coupling and differentiate it from its 4-regioisomer which has a pKa of 10.53 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperidin-3-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.